Ketoconazole-13C-d3
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Overview
Description
Ketoconazole-13C-d3 is a labeled analogue of ketoconazole, an antifungal drug used for the treatment of fungal infections. The compound has a molecular formula of C25^13CH25D3Cl2N4O4 and a molecular weight of 535.45 g/mol . The labeling with carbon-13 (^13C) and deuterium (D) isotopes makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketoconazole-13C-d3 involves the incorporation of ^13C and deuterium isotopes into the ketoconazole molecule. The process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. Common synthetic routes include:
Preparation of Labeled Precursors: The labeled precursors are synthesized using ^13C-labeled carbon sources and deuterated reagents.
Formation of this compound: The labeled precursors undergo a series of reactions, including alkylation, cyclization, and chlorination, to form the final labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Precursors: Large quantities of ^13C-labeled and deuterated reagents are prepared.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like chromatography to ensure high purity (>95%).
Chemical Reactions Analysis
Types of Reactions
Ketoconazole-13C-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketoconazole N-oxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed.
Major Products
Oxidation Products: Ketoconazole N-oxide.
Reduction Products: Alcohol derivatives of this compound.
Substitution Products: Halogen-substituted ketoconazole derivatives.
Scientific Research Applications
Ketoconazole-13C-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of ketoconazole.
Industry: Applied in the development of new antifungal formulations and drug delivery systems
Mechanism of Action
Ketoconazole-13C-d3 exerts its antifungal effects by inhibiting the enzyme 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another azole antifungal that inhibits 14-α-sterol demethylase but has a different spectrum of activity.
Itraconazole: Similar mechanism of action but with better bioavailability and fewer side effects.
Voriconazole: A triazole antifungal with a broader spectrum of activity and better efficacy against resistant fungal strains
Uniqueness
Ketoconazole-13C-d3 is unique due to its isotopic labeling, which makes it particularly useful in research applications that require precise tracking of the compound within biological systems. This labeling allows for detailed studies of metabolic pathways and drug interactions, providing insights that are not possible with unlabeled compounds .
Properties
CAS No. |
75277-42-1 |
---|---|
Molecular Formula |
C2513CH25D3Cl2N4O4 |
Molecular Weight |
535.45 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
65277-42-1 (unlabelled) |
tag |
Ketoconazole |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.